molecular formula C12H19Cl2NO2 B14472208 2,2-Dichloro-1-(9-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one CAS No. 71526-24-4

2,2-Dichloro-1-(9-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one

Cat. No.: B14472208
CAS No.: 71526-24-4
M. Wt: 280.19 g/mol
InChI Key: HXZXSKDQBHZHDL-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(9-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom. The presence of chlorine atoms and the spirocyclic framework contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(9-methyl-1-oxa-5-azaspiro[55]undecan-5-yl)ethan-1-one typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(9-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,2-Dichloro-1-(9-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(9-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one involves its interaction with molecular targets and pathways within a system. The chlorine atoms and spirocyclic structure contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,2-Dichloro-1-(9-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one stands out due to its specific spirocyclic structure and the presence of chlorine atoms.

Properties

CAS No.

71526-24-4

Molecular Formula

C12H19Cl2NO2

Molecular Weight

280.19 g/mol

IUPAC Name

2,2-dichloro-1-(9-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethanone

InChI

InChI=1S/C12H19Cl2NO2/c1-9-3-5-12(6-4-9)15(7-2-8-17-12)11(16)10(13)14/h9-10H,2-8H2,1H3

InChI Key

HXZXSKDQBHZHDL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)N(CCCO2)C(=O)C(Cl)Cl

Origin of Product

United States

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